![molecular formula C21H18ClNO6 B284448 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate](/img/structure/B284448.png)
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate typically involves the reaction of 2-oxo-2H-chromen-3-yl carbonyl chloride with 3-aminopropyl (2-chlorophenoxy)acetate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The coumarin moiety is known to inhibit enzymes like topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival . Additionally, the compound may interfere with signaling pathways that regulate inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share the coumarin core structure and exhibit similar biological activities.
4-oxo-4H-chromen-3-carbaldehydes: These derivatives are also based on the coumarin scaffold and are used in various synthetic and medicinal applications.
Uniqueness
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxyacetate moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C21H18ClNO6 |
|---|---|
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
3-[(2-oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H18ClNO6/c22-16-7-2-4-9-18(16)28-13-19(24)27-11-5-10-23-20(25)15-12-14-6-1-3-8-17(14)29-21(15)26/h1-4,6-9,12H,5,10-11,13H2,(H,23,25) |
Clave InChI |
PZIZJYXYRHVGPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide](/img/structure/B284367.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)
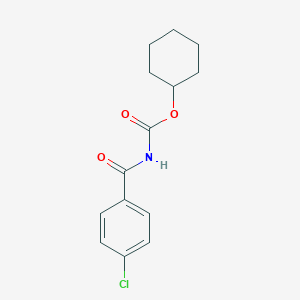
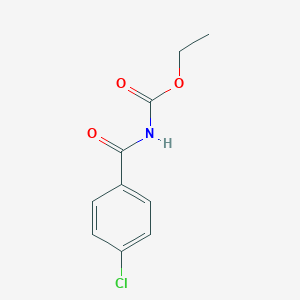
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)
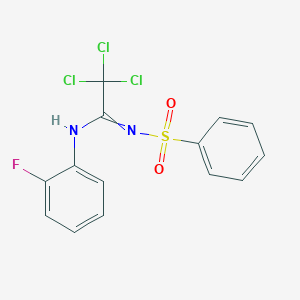
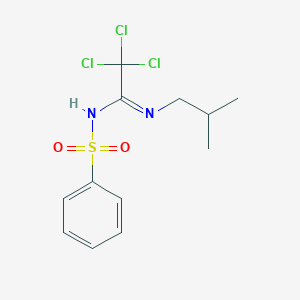
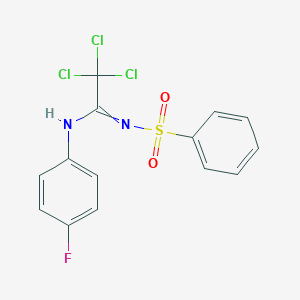
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
